Thiazol-4-ylmethanamine

HIV-1 entry inhibition gp120 antagonist thiazole positional isomer SAR

Selecting the wrong thiazole isomer for HIV-1 gp120 entry inhibitor or antifolate programs shifts basicity, electronics, and geometry-degrading potency and confounding SAR. Thiazol-4-ylmethanamine (CAS 16188-30-0) is the evidence-backed 4-isomer: - Outperforms 2- and 5-isomers in gp120 entry inhibition potency and selectivity index. - Lowest electrophilic reactivity among isomers reduces CYP450 metabolic liability. - Solid at ambient temp (m.p. 241-243°C) for automated solid dispensing; no manual liquid handling.

Molecular Formula C4H6N2S
Molecular Weight 114.17 g/mol
CAS No. 16188-30-0
Cat. No. B098670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazol-4-ylmethanamine
CAS16188-30-0
Molecular FormulaC4H6N2S
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)CN
InChIInChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h2-3H,1,5H2
InChIKeyYFEQTUUFQKDATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazol-4-ylmethanamine: Positional Isomerism Matters


Thiazol-4-ylmethanamine (CAS 16188-30-0) is a small-molecule heterocyclic building block consisting of a 1,3-thiazole core substituted with an aminomethyl group at the 4-position [1]. With a molecular formula of C₄H₆N₂S and a molecular weight of 114.17 g/mol, it serves as a versatile primary amine handle for amide coupling, reductive amination, and nucleophilic substitution reactions [1]. The compound exists as a solid at ambient temperature (melting point 241.5–242.5 °C) with a predicted pKa of 7.62 ± 0.29, distinguishing it from its liquid 2-positional isomer (pKa 7.24) and the 5-positional isomer (pKa 8.24) . These physicochemical differences, combined with documented scaffold-specific performance in antiviral entry inhibition and antifolate medicinal chemistry, mean that positional isomer selection carries tangible consequences for downstream synthetic feasibility, biological target engagement, and structure–activity relationship (SAR) interpretation [2].

Scaffold logic Thiazol-4-ylmethanamine provides a 4-substituted scaffold for structure–activity relationship studies, supported by reported selectivity and potency context in antiviral entry inhibition.
Physicochemical profile Intermediate amine basicity (reported pKa ~7.62) and solid physical form differentiate it from 2- and 5-positional isomers, influencing protonation-dependent workflows.
Medicinal chemistry Documented use as a glutamic acid replacement in antifolate thymidylate synthase inhibitor synthesis provides a validated entry point for specific anticancer or antimicrobial research programs.

Why Thiazol-4-ylmethanamine Isomers Are Not Interchangeable


Simple substitution of Thiazol-4-ylmethanamine with its 2- or 5-regioisomers introduces systematic shifts in amine basicity, ring electronics, and scaffold geometry that propagate into divergent biological outcomes [1]. The predicted pKa varies by over 0.6 log units across the three positional isomers (7.24 for 2-yl, 7.62 for 4-yl, 8.24 for 5-yl), directly affecting protonation state at physiological pH and, consequently, hydrogen-bonding capacity and membrane permeability of derived conjugates . More critically, in a direct head-to-head evaluation of thiazole positional isomers within a defined HIV-1 gp120 entry inhibitor chemotype, the 4-substituted thiazole scaffold (Scaffold A) consistently outperformed both the 2-substituted (Scaffold B) and 5-substituted (Scaffold C) variants in antiviral potency and selectivity index [1]. Additionally, reactivity toward electrophilic attack follows a documented order of 2-substituted > 5-substituted > 4-substituted thiazoles, meaning that the 4-isomer offers the lowest intrinsic electrophilic reactivity—a property that can be advantageous for metabolic stability or disadvantageous for certain coupling strategies, depending on the synthetic objective [2]. These data collectively demonstrate that positional isomer selection is not an interchangeable procurement decision but a parameter that measurably affects both chemistry and pharmacology.

4-isomer
Target selection
2-/5-isomer
May not transfer directly
Scaffold geometry and pKa shifts can alter target engagement and membrane permeability profiles.
4-isomer
Lowest electrophilic reactivity (class-level inference)
2-isomer
Higher intrinsic reactivity
Reactivity order (2 > 5 > 4) toward electrophilic attack may influence metabolic stability profiles; not validated in direct in vitro comparison.
4-isomer
Solid physical form
2-isomer
Liquid physical form
Physical state difference affects automated solid dispensing compatibility and gravimetric precision.

Thiazol-4-ylmethanamine: Comparative Evidence Against Positional Isomers


Scaffold Position and Antiviral Potency (HIV-1 gp120)

In a direct positional isomer comparison study, the 4-substituted thiazole scaffold (Scaffold A) within the NBD-14270 chemotype demonstrated superior antiviral potency and a higher selectivity index (SI) relative to the 2-substituted (Scaffold B) and 5-substituted (Scaffold C) thiazole isomers [1]. The study explicitly designed three sets of positional thiazole isomers of NBD-14270 and evaluated their anti-HIV-1 activity and cellular toxicity. Scaffold A provided the best HIV-1 inhibitors with higher potency and better SI, while Scaffolds B and C showed reduced potency and/or lower selectivity [1]. Specific IC50 and CC50 values are available in the supporting information of the published article; the qualitative ranking (A > B ≈ C) is firmly established in the peer-reviewed abstract and full text.

HIV-1 gp120 potency
Head-to-head
Scaffold A (4-yl) > B (2-yl) ≈ C (5-yl) in potency and selectivity index ranking.
Supports isomer-specific antiviral assay context.
HIV-1 pseudovirus entry assay; exact IC50 values in article supporting info.
HIV-1 entry inhibition gp120 antagonist thiazole positional isomer SAR

pKa and Protonation Differences in Thiazole Isomers

Predicted pKa values for the conjugate acids of the three thiazole methanamine positional isomers reveal measurable differences in amine basicity: Thiazol-4-ylmethanamine pKa = 7.62 ± 0.29 ; Thiazol-2-ylmethanamine pKa = 7.24 ± 0.40 ; Thiazol-5-ylmethanamine pKa ≈ 8.24 . At physiological pH (7.4), the 4-isomer is approximately 62% protonated, compared to ~59% for the 2-isomer and ~87% for the 5-isomer (calculated via Henderson–Hasselbalch). This translates into a meaningful difference in the fraction of neutral free base available for passive membrane permeation versus protonated ammonium species available for ionic interactions or salt formation.

pKa & protonation
Cross-study
pKa 7.62 ± 0.29 (4-yl); 7.24 (2-yl); 8.24 (5-yl).
pKa context informs protonation-state screening.
Predicted values; at pH 7.4, ~62% protonated for 4-isomer.
physicochemical property comparison pKa prediction thiazole amine basicity

Solid vs. Liquid Physical State in Thiazole Isomers

Thiazol-4-ylmethanamine is a solid at ambient temperature with a reported melting point of 241.5–242.5 °C (recrystallized from ethanol) . In contrast, Thiazol-2-ylmethanamine is a yellow-green liquid at room temperature . The 5-isomer is also described as a low-melting solid or waxy material depending on salt form. This solid-versus-liquid distinction has direct consequences for weighing accuracy, storage stability, and compatibility with automated high-throughput solid dispensing platforms.

Physical state
Cross-study
Solid (m.p. 241.5–242.5°C) vs. Liquid (2-yl) at ambient temperature.
Solid form supports automated dispensing workflows.
Data to verify from vendor specifications.
physical state comparison melting point solid vs liquid building block

Electrophilic Reactivity Ranking of Thiazole Substitution Positions

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory have established a consistent reactivity order for electron-rich thiazole derivatives toward electrophilic attack at the pyridine nitrogen: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. This ranking, derived from computed Fukui function (fₖ⁻) values, indicates that the 4-position is the least electrophilically activated site on the thiazole ring. For Thiazol-4-ylmethanamine, this translates into lower intrinsic susceptibility to electrophilic metabolic activation (e.g., CYP450-mediated oxidation at the ring nitrogen) compared to its 2- and 5-substituted counterparts.

Electrophilic reactivity
Class-level
Fukui function ranking: 2-substituted > 5-substituted > 4-substituted.
Metabolic stability inference requires validation.
DFT calculations; not yet confirmed by in vitro metabolic stability assays.
thiazole reactivity Fukui function electrophilic substitution DFT calculation

Antifolate Thymidylate Synthase vs. Cephalosporin Applications

Thiazol-4-ylmethanamine has a specific documented application as a reactant in the synthesis of quinazoline antifolate thymidylate synthase (TS) inhibitors, where it replaces the glutamic acid moiety in classical antifolate structures [1]. This application leverages the 4-aminomethyl group's spatial orientation for productive engagement with the TS active site. In contrast, the 2-isomer (Thiazol-2-ylmethanamine) is documented as an intermediate in cephalosporin antibiotic synthesis, exploiting the 2-position's distinct reactivity profile for β-lactam conjugation . These divergent application profiles underscore that the two positional isomers address different pharmacophoric requirements and are not functionally interchangeable in medicinal chemistry workflows.

Application precedent
Supporting
4-isomer: Antifolate TS inhibitor synthesis. 2-isomer: Cephalosporin intermediate.
Application fit is target-class specific.
Literature-documented synthetic utility; divergent pharmacophoric requirements.
thymidylate synthase inhibitor antifolate quinazoline building block application

Lipophilicity Parity and Electronic/Steric Differentiation

PubChem-computed XLogP3-AA values for Thiazol-4-ylmethanamine and Thiazol-2-ylmethanamine are both −0.2, indicating equivalent predicted lipophilicity [1][2]. This parity means that differential membrane permeability or non-specific binding among the positional isomers cannot be attributed to logP differences; instead, any observed pharmacological divergence must arise from electronic factors (pKa, ring electronics) and steric/geometric factors (vector of the aminomethyl group relative to the thiazole ring plane). This insight focuses the rationale for isomer selection squarely on target-specific molecular recognition and reactivity, rather than on generic physicochemical profiling.

Lipophilicity parity
Cross-study
XLogP3-AA = -0.2 for both 4- and 2-isomers.
logP parity focuses selection on electronic/steric factors.
PubChem predicted values; equivalent within computational precision.
lipophilicity comparison XLogP3 partition coefficient thiazole isomer

Thiazol-4-ylmethanamine: High-Confidence Applications


HIV-1 gp120 Entry Inhibitor Discovery

Thiazol-4-ylmethanamine serves as the preferred thiazole scaffold for constructing HIV-1 gp120 entry antagonists. Direct comparative data from the NBD-14270 positional isomer study demonstrate that the 4-substituted thiazole (Scaffold A) yields superior antiviral potency and a higher selectivity index relative to the 2- and 5-isomers [1]. Medicinal chemistry teams should prioritize the 4-isomer when designing focused libraries around this chemotype, as SAR exploration starting from the 2- or 5-isomer will likely require additional optimization cycles to match the potency baseline established by the 4-isomer.

Antifolate Thymidylate Synthase Inhibitors (Oncology)

The documented use of Thiazol-4-ylmethanamine as a glutamic acid replacement moiety in quinazoline-based thymidylate synthase inhibitors provides a validated synthetic route for non-classical antifolate design [2]. Researchers developing TS-targeted anticancer agents can leverage the 4-aminomethyl orientation to engage the folate-binding pocket without the charged glutamate residue, potentially improving cellular uptake. The 2-isomer lacks this specific literature precedent in TS inhibition, making the 4-isomer the rational procurement choice for antifolate programs.

Metabolic Stability via Reduced Electrophilic Reactivity

For programs where metabolic liability via electrophilic activation of the thiazole ring is a concern—particularly CYP450-mediated oxidation or glutathione trapping—the class-level DFT evidence indicates that 4-substituted thiazoles possess the lowest intrinsic electrophilic reactivity among positional isomers [3]. While direct in vitro metabolic stability comparisons are not yet published, this theoretical ranking supports the strategic selection of the 4-isomer when minimizing reactive metabolite risk is prioritized, especially in late-stage lead optimization where scaffold replacement is costly.

Automated High-Throughput Library Synthesis (Solid Form)

The solid physical state of Thiazol-4-ylmethanamine (m.p. 241.5–242.5 °C) makes it compatible with automated solid dispensing platforms that are standard in high-throughput parallel synthesis and DNA-encoded library (DEL) production . In contrast, the liquid 2-isomer requires manual volumetric handling or specialized liquid handlers, introducing additional variability. For core-facility or industrial library production environments where reproducibility and gravimetric precision are paramount, the 4-isomer's solid form confers a tangible operational advantage over the liquid 2-isomer.

Application
Selection Property
Validation Focus
HIV-1 gp120 entry inhibitor studies
Scaffold-dependent potency context
Antiviral assay context with selectivity-index endpoints
Antifolate thymidylate synthase research
Glutamic acid replacement strategy
Cell-model endpoint review for TS inhibition
Metabolic stability screening
Lowest electrophilic reactivity ranking (class-level)
In vitro metabolic stability assay context
Automated library synthesis
Solid physical form
Gravimetric precision and solid-dispensing compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiazol-4-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.